1-methyl-4-(pyrrolidin-3-yl)-1H-imidazole hydrochloride
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Overview
Description
1-Methyl-4-(pyrrolidin-3-yl)-1H-imidazole hydrochloride is a chemical compound that features a pyrrolidine ring attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-4-(pyrrolidin-3-yl)-1H-imidazole hydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the imidazole ring.
Methylation: The methyl group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the imidazole ring, potentially converting it to dihydroimidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine or imidazole rings are substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products:
Oxidation Products: N-oxide derivatives of the pyrrolidine ring.
Reduction Products: Dihydroimidazole derivatives.
Substitution Products: Various substituted imidazole and pyrrolidine derivatives.
Scientific Research Applications
1-Methyl-4-(pyrrolidin-3-yl)-1H-imidazole hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding assays.
Industrial Applications: The compound is explored for its potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-methyl-4-(pyrrolidin-3-yl)-1H-imidazole hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can act as a ligand, binding to metal ions or active sites of enzymes, thereby modulating their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 1-Methyl-4-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride
- 1-Methyl-4-(pyrrolidin-3-yl)-1H-pyrrole hydrochloride
- 1-Methyl-4-(pyrrolidin-3-yl)-1H-triazole hydrochloride
Uniqueness: 1-Methyl-4-(pyrrolidin-3-yl)-1H-imidazole hydrochloride is unique due to its specific ring structure and the presence of both imidazole and pyrrolidine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H14ClN3 |
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Molecular Weight |
187.67 g/mol |
IUPAC Name |
1-methyl-4-pyrrolidin-3-ylimidazole;hydrochloride |
InChI |
InChI=1S/C8H13N3.ClH/c1-11-5-8(10-6-11)7-2-3-9-4-7;/h5-7,9H,2-4H2,1H3;1H |
InChI Key |
XYAHUPHJMBTZCF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1)C2CCNC2.Cl |
Origin of Product |
United States |
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